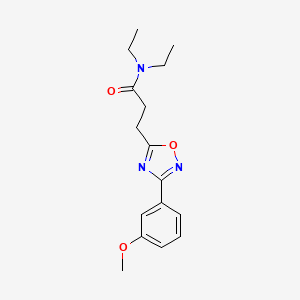![molecular formula C18H20N2O6S B7697345 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide](/img/structure/B7697345.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide, also known as BDP-1, is a synthetic compound that has gained attention in the scientific community for its potential use as a research tool.
Mécanisme D'action
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide selectively binds to the pore region of Kv1.3, blocking the flow of potassium ions through the channel. This leads to a decrease in the membrane potential and cellular excitability, which can have downstream effects on various cellular processes. The specificity of this compound for Kv1.3 makes it a valuable tool for studying the role of this channel in various physiological and pathological conditions.
Biochemical and Physiological Effects:
The inhibition of Kv1.3 by this compound has been shown to have a number of biochemical and physiological effects. In immune cells, it can lead to a decrease in cytokine production and proliferation, which may have implications for the treatment of autoimmune diseases. In neurons, it can affect the firing properties and synaptic plasticity, which may be relevant to the study of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide in lab experiments is its specificity for Kv1.3, which allows researchers to selectively manipulate the activity of this channel without affecting other ion channels. However, one limitation is that this compound is not a natural compound, and its effects may not fully reflect the physiological effects of Kv1.3 inhibition. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its availability and use in certain experiments.
Orientations Futures
There are several potential future directions for research involving N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide. One area of interest is the study of its effects on immune function and inflammation, particularly in the context of autoimmune diseases. Another area of interest is the study of its effects on neuronal function and plasticity, which may have implications for the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Méthodes De Synthèse
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide is synthesized through a multi-step process involving the reaction of various reagents in specific conditions. The first step involves the reaction of benzo[d][1,3]dioxole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(N-propylsulfamoyl)phenol to form the intermediate compound, which is subsequently reacted with 2-bromoacetic acid to form the final product, this compound.
Applications De Recherche Scientifique
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of a specific potassium channel, known as Kv1.3, which is involved in the regulation of membrane potential and cellular excitability. This makes this compound a useful tool for studying the role of Kv1.3 in various physiological and pathological processes, such as immune function, inflammation, and neurodegeneration.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(propylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-2-9-19-27(22,23)15-6-4-14(5-7-15)24-11-18(21)20-13-3-8-16-17(10-13)26-12-25-16/h3-8,10,19H,2,9,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJLTVNNTKUTFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




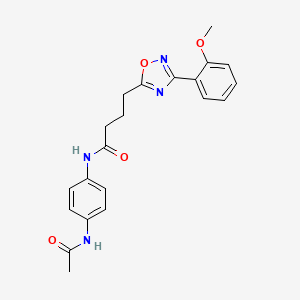

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7697303.png)
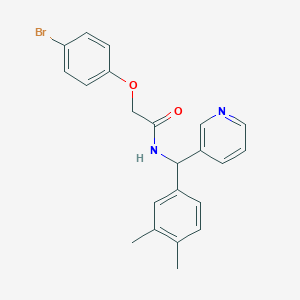


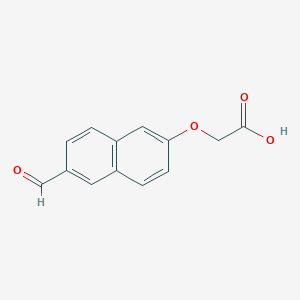
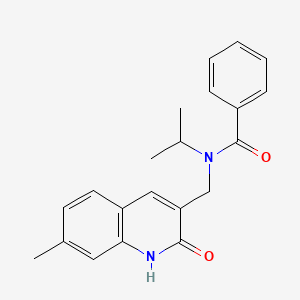
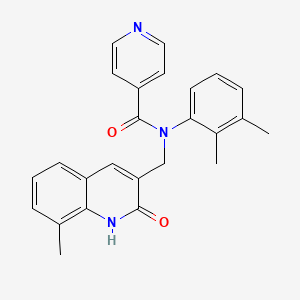
![3-(benzylsulfamoyl)-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B7697352.png)
